(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Brand Name: Vulcanchem
CAS No.: 55111-33-6
VCID: VC4452748
InChI: InChI=1S/C14H14FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9-
SMILES: C1CN2CCC1C(=O)C2=CC3=CC=CC=C3F
Molecular Formula: C14H14FNO
Molecular Weight: 231.27

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

CAS No.: 55111-33-6

Cat. No.: VC4452748

Molecular Formula: C14H14FNO

Molecular Weight: 231.27

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one - 55111-33-6

Specification

CAS No. 55111-33-6
Molecular Formula C14H14FNO
Molecular Weight 231.27
IUPAC Name (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C14H14FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9-
Standard InChI Key HGDJWXJVDOMZAH-LCYFTJDESA-N
SMILES C1CN2CCC1C(=O)C2=CC3=CC=CC=C3F

Introduction

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom, which is significant for its reactivity and potential biological interactions. This compound is of interest in various chemical and pharmaceutical applications due to its unique molecular structure.

Synthesis Overview:

  • Synthesis typically involves multi-step organic reactions, including the formation of bicyclic structures and the incorporation of difluoro-substituted aromatic systems.

  • Critical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yields and purity during synthesis.

Potential Applications:

  • Pharmaceutical Research: The compound's unique structure may be exploited in drug design, particularly for targeting specific biological pathways.

  • Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure and identifying functional groups present within the compound.

Spectroscopic Data:

TechniquePurpose
NMRStructural confirmation and functional group identification
MSMolecular weight determination and structural verification

Comparison with Related Compounds

Comparing (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one with other azabicyclic compounds highlights its unique properties:

CompoundMolecular FormulaMolecular Weight
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-oneC₁₄H₁₄FNO231.265 g/mol
(2Z)-2-[(2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-oneC₁₅H₁₇NO₂243.30 g/mol

This comparison underscores the impact of substituents on molecular properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator